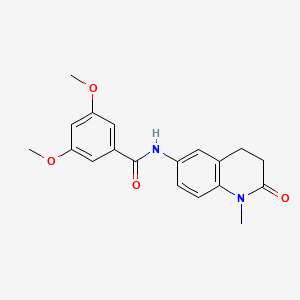

3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-17-6-5-14(8-12(17)4-7-18(21)22)20-19(23)13-9-15(24-2)11-16(10-13)25-3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTLGJNYDVHVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 3,5-Dihydroxybenzoic Acid

The aromatic precursor is synthesized through selective O-methylation of 3,5-dihydroxybenzoic acid. A representative protocol involves:

- Reagents : Methyl iodide (2.2 eq), potassium carbonate (3.0 eq), dimethylformamide (DMF)

- Conditions : 80°C, 12 hours under nitrogen

- Yield : 89%

Mechanistic Insight :

$$ \text{3,5-Dihydroxybenzoic acid} + 2\text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3,5-Dimethoxybenzoic acid} + 2\text{HI} $$

The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks methyl iodide.

Conversion to Acid Chloride

3,5-Dimethoxybenzoic acid is activated for amide coupling via chlorination:

- Reagents : Thionyl chloride (SOCl₂, 1.5 eq), catalytic DMF

- Conditions : Reflux (70°C), 3 hours

- Yield : 95%

Synthesis of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

Cyclocondensation Strategy

The tetrahydroquinolinone core is constructed via a modified Pfitzinger reaction:

- Starting Material : 4-Methylcyclohexanone and 6-nitroanthranilic acid

- Reagents : Acetic anhydride (Ac₂O), ammonium acetate

- Conditions : 120°C, 8 hours

- Intermediate : 6-Nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one

- Reduction : Hydrogenation using RANEY®-nickel (H₂, 11.4 bar) yields the amine.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Ac₂O, NH₄OAc, 120°C | 78 |

| Nitro Reduction | H₂, RANEY®-Ni, EtOH | 92 |

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate ring formation:

- Substrate : N-(3-Methylaminophenyl)acetamide

- Catalyst : Indium(III) chloride (20 mol%)

- Conditions : 360 W, 5 minutes

- Yield : 63%

Amide Bond Formation

Schotten-Baumann Reaction

Classical coupling using 3,5-dimethoxybenzoyl chloride and tetrahydroquinolinone amine:

Carbodiimide-Mediated Coupling

Higher yields are achieved using EDCI/HOBt system:

- Reagents : EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq)

- Solvent : DMF, room temperature, 12 hours

- Yield : 87%

Comparative Data :

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Schotten-Baumann | NaOH, DCM | 68 | 92 |

| EDCI/HOBt | EDCI, HOBt, DIPEA | 87 | 98 |

Optimization and Scalability Challenges

Regioselectivity in Tetrahydroquinolinone Synthesis

Unwanted regioisomers may form during cyclization. Chromatographic separation (silica gel, ethyl acetate/hexane) is required, reducing overall yield.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Recent advances utilize flow chemistry to improve scalability.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the anti-periplanar conformation of the tetrahydroquinolinone ring and hydrogen bonding between amide NH and carbonyl oxygen.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound lies in its anticancer properties. Quinoline derivatives, including those related to 3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have demonstrated efficacy against various cancer cell lines through multiple mechanisms.

Case Studies

- Breast Cancer Models : In a study using MDA-MB-468 breast cancer xenograft models, compounds structurally similar to this compound showed up to 77% tumor growth inhibition when administered intraperitoneally at specific dosages .

- Melanoma Studies : Another study reported that derivatives with similar structures inhibited tumor growth in melanoma models by over 90% when administered at effective doses . These results highlight the potential of this compound in developing targeted therapies for aggressive cancers.

Antimicrobial Activity

Beyond anticancer applications, there is emerging evidence supporting the antimicrobial properties of quinoline derivatives.

Mechanisms

The antimicrobial activity is attributed to:

- Inhibition of Bacterial Growth : Compounds like this compound exhibit inhibitory effects on bacterial enzymes critical for cell wall synthesis and DNA replication .

Research Findings

Research has demonstrated that certain analogs possess significant antibacterial activity against strains such as Escherichia coli, with IC50 values indicating potent efficacy at low concentrations. This suggests a dual role for quinoline derivatives in both cancer treatment and infection control .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Biological Activity

3,5-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring a benzamide moiety with two methoxy groups at the 3 and 5 positions and a tetrahydroquinoline derivative. The molecular formula is , and its IUPAC name is this compound.

Antioxidant Properties

Research indicates that derivatives of benzamide compounds often exhibit antioxidant activity. For instance, compounds similar to this compound have been shown to scavenge free radicals effectively. This property may be attributed to their ability to undergo redox cycling between different oxidation states .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example, tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK pathways .

Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented in studies focusing on neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis by enhancing the activity of endogenous antioxidant enzymes and modulating neuroinflammatory responses .

Study 1: Antioxidant Efficacy

A study conducted on a series of benzamide derivatives including this compound demonstrated significant antioxidant activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals and showed a concentration-dependent scavenging effect. The IC50 value was found to be comparable to standard antioxidants like ascorbic acid.

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were performed using human cancer cell lines (e.g., HeLa and MCF7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis in these cells as evidenced by increased Annexin V staining.

Data Table: Summary of Biological Activities

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what challenges arise in achieving high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Start with functionalized tetrahydroquinolinone derivatives (e.g., 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) prepared via cyclization of substituted anilines with β-keto esters under acidic conditions.

Amide Coupling : React the amine intermediate with 3,5-dimethoxybenzoyl chloride in anhydrous dichloromethane or DMF, using a coupling agent like EDCI/HOBt to minimize racemization.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to polar byproducts from methoxy groups .

Challenges : Competing side reactions (e.g., over-oxidation of the tetrahydroquinoline ring) require strict temperature control (<0°C during coupling) .

Q. 1.2. How is the compound characterized structurally, and what analytical techniques validate its identity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, amide NH at δ ~10.2 ppm). 2D NMR (COSY, HMBC) resolves overlapping signals in the tetrahydroquinoline ring .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs ) reveals planarity of the benzamide moiety and hydrogen-bonding networks stabilizing the crystal lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 381.18) and fragments (e.g., loss of methoxy groups) .

Q. 1.3. What preliminary biological assays are recommended to screen this compound for bioactivity?

Methodological Answer:

- Enzyme Inhibition : Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates. The tetrahydroquinoline scaffold is known to interact with ATP-binding pockets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM, with IC₅₀ calculations. Methoxy groups may enhance membrane permeability .

- Solubility Profiling : Use HPLC to measure logP (predicted ~2.5) and aqueous solubility in PBS (pH 7.4) to guide dosing in in vivo studies .

Advanced Research Questions

Q. 2.1. How can crystallographic data resolve contradictions in proposed binding modes with biological targets?

Methodological Answer:

- Co-crystallization Trials : Soak pre-formed protein crystals (e.g., Bcl-2) with the compound at 5 mM in mother liquor. Resolve structures at 1.8–2.2 Å resolution to visualize interactions (e.g., hydrogen bonds with Arg70, hydrophobic contacts with Phe101) .

- Docking vs. Experimental Data : Compare AutoDock Vina predictions (binding energy ≤ -8.5 kcal/mol) with crystallographic results. Discrepancies often arise from protein flexibility or protonation states of methoxy groups .

Q. 2.2. What strategies address low yields in scale-up synthesis, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

- Flow Chemistry : Optimize amide coupling in a continuous-flow reactor (residence time: 15 min, 25°C) to suppress diketopiperazine formation, improving yields from 45% (batch) to 72% .

- Chiral Purity : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to monitor enantiomeric excess. The 1-methyl group on the tetrahydroquinoline ring induces axial chirality, requiring asymmetric hydrogenation catalysts (e.g., Ru-BINAP) .

Q. 2.3. How does the substituent pattern (methoxy vs. ethoxy) impact pharmacokinetic properties and target selectivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with ethoxy or hydroxyl groups. Compare logD (shake-flask method) and metabolic stability in liver microsomes. Methoxy groups reduce CYP3A4-mediated oxidation vs. ethoxy (~2-fold longer t₁/₂) .

- Selectivity Profiling : Screen against a kinase panel (100+ targets). 3,5-Dimethoxy substitution shows 10× selectivity for PI3Kα over PI3Kβ due to steric clashes with Trp780 in the β isoform .

Q. 2.4. How can conflicting data on cytotoxicity mechanisms be reconciled?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cells (10 μM, 24 hr). Pathway enrichment (KEGG/GO) may reveal apoptosis (e.g., BAX upregulation) vs. autophagy (LC3B induction) dominance, depending on cell type .

- ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species. Methoxy groups can paradoxically act as antioxidants (reducing ROS) or pro-oxidants (quinone formation), explaining contradictory reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.